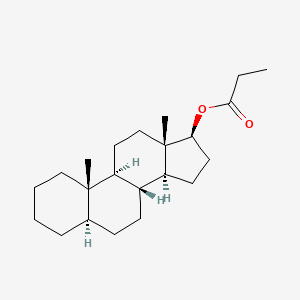

5alpha-Androstan-17beta-ol propionate

Description

Historical Context of Androgen Ester Research

Evolution of Steroid Biology and Hormone Metabolism Studies

The journey into understanding steroid biology began with early observations of the physiological effects of castration, which were noted for thousands of years. researchgate.netnih.gov The modern era of androgen research was initiated in 1935 with the chemical synthesis of testosterone (B1683101) by Adolf Butenandt and Leopold Ruzicka. endocrine-abstracts.org This breakthrough paved the way for therapeutic applications, but the oral ineffectiveness of pure testosterone led to the development of modified versions. endocrine-abstracts.org In the 1950s, research efforts were heavily focused on creating longer-acting injectable forms of testosterone, leading to the development of various testosterone esters. endocrine-abstracts.org The 1950s and 1960s also saw a concerted effort to chemically modify androgens to enhance their anabolic (muscle-building) properties while minimizing androgenic effects. endocrine-abstracts.org

The study of steroid hormone metabolism has evolved through several distinct stages:

Endocrine Physiology: Identifying the tissues and hormonal factors involved in steroid metabolism.

Biochemistry: Characterizing the enzymes responsible for synthesizing steroid metabolites and developing sensitive assays for their measurement.

Molecular Biology: Isolating the genes that code for these enzymes to study their structure and regulation.

This progression has been crucial in understanding the diverse biological activities of steroids, which are not only produced by endocrine glands but are also extensively metabolized in peripheral tissues and at their target sites. gfmer.ch This metabolism can either activate or inactivate the hormone, highlighting the importance of these pathways in regulating cellular and physiological responses. gfmer.ch

Early Academic Investigations of 5alpha-Reduced Androgens

A pivotal discovery in androgen physiology was the role of 5alpha-reduction. nih.gov Research established that testosterone is converted to the more potent androgen, 5alpha-dihydrotestosterone (DHT), in many target tissues. nih.gov This conversion is catalyzed by the enzyme 5alpha-reductase. nih.gov DHT binds to the androgen receptor with a higher affinity than testosterone and is essential for the development of male external genitalia during embryogenesis. nih.gov

The clinical significance of 5alpha-reductase was highlighted by the study of individuals with a congenital deficiency of this enzyme, which led to a form of male pseudohermaphroditism. nih.gov This discovery revolutionized the treatment of conditions like benign prostatic hyperplasia (BPH), as it demonstrated that targeting DHT production could be a therapeutic strategy. nih.gov There are two main forms of the 5alpha-reductase enzyme, Type 1 and Type 2, with Type 2 being the predominant form in the prostate. nih.gov The understanding of 5alpha-reduced androgens demonstrated that the biological activity of a steroid hormone could be significantly amplified in target tissues through metabolic conversion. nih.gov

Significance of Esterified Androgens in Biological Systems

The esterification of androgens, a process of attaching a fatty acid chain, has profound implications for their biological activity and how they are studied.

Role of Steroidal Fatty Acid Esters as Metabolites and Reservoirs

Initially, the existence of naturally occurring fatty acid esters of steroids was overlooked for a long time, despite the long-standing knowledge of synthetic steroid esters used in pharmacology. oup.com It is now understood that almost every class of steroid hormone can be found in an esterified form. nih.gov These steroidal fatty acid esters are not merely inactive metabolites but can serve as a storage form or reservoir of the active hormone. nih.govnih.gov They are predominantly found in hydrophobic tissues like fat. nih.gov

The release of the active hormone from its esterified form is a rapid process, requiring only the action of an esterase enzyme. nih.govoup.com This provides a faster way to obtain the active hormone compared to de novo synthesis from cholesterol. oup.com The fatty acid composition of these esters can vary, and different families of steroids may be esterified by distinct enzymes. nih.gov For instance, studies have shown that estrogens and glucocorticoids are esterified by separate enzymatic pathways. nih.gov

Distinctions from Unesterified Steroids in Research Paradigms

Esterified and unesterified steroids differ significantly in their physical and biological properties, which necessitates different approaches in research.

| Feature | Unesterified Steroids | Esterified Steroids |

| Polarity | More polar | Less polar (more lipophilic) |

| Solubility | Soluble in polar solvents | Soluble in non-polar solvents (oils) |

| Transport | Primarily bound to transport proteins in blood | Transported within lipoproteins |

| Tissue Storage | Lower tendency for storage in adipose tissue | High tendency for storage in adipose tissue |

| Duration of Action | Shorter | Longer, due to slow release and hydrolysis |

Esterification renders androgens into metabolism-resistant prohormones. wikipedia.org This modification increases their lipophilicity and extends their elimination half-life, which means they need to be administered less frequently. wikipedia.org When injected intramuscularly, androgen esters are absorbed more slowly into the body, further prolonging their duration of action. wikipedia.org In research, these properties are crucial for designing experiments that require sustained hormone levels. The choice between an unesterified steroid and an esterified one depends on the desired pharmacokinetic profile for a particular study.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6301-86-6 |

|---|---|

Molecular Formula |

C22H36O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C22H36O2/c1-4-20(23)24-19-11-10-17-16-9-8-15-7-5-6-13-21(15,2)18(16)12-14-22(17,19)3/h15-19H,4-14H2,1-3H3/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |

InChI Key |

LBGCQMWKTKHISP-WZYQIZRJSA-N |

SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Other CAS No. |

6301-86-6 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor Interactions

Androgen Receptor (AR) Binding and Activation

The biological actions of androgens are mediated by the androgen receptor, a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.govjci.org DHT is recognized as the most potent endogenous ligand for the AR. wikipedia.orgnih.gov

The initial step in androgen action is the binding of the ligand to the AR, which in its unliganded state, resides primarily in the cytoplasm associated with a complex of heat shock proteins (HSPs) such as HSP90, HSP70, and HSP56. jci.orge-century.usmdpi.com This association maintains the receptor in a conformation suitable for high-affinity ligand binding. e-century.us

Upon entering the cell, DHT, released from its propionate (B1217596) ester, binds to the ligand-binding domain (LBD) of the AR. mdpi.compatsnap.com This binding event induces a significant conformational change in the receptor protein. mdpi.comoup.com This structural rearrangement leads to the dissociation of the heat shock proteins. e-century.usmdpi.com DHT exhibits a higher binding affinity for the AR compared to testosterone (B1683101), with a dissociation constant (Kd) approximately 2- to 3-fold lower. wikipedia.orgnih.gov Furthermore, the dissociation rate of DHT from the receptor is about five times slower than that of testosterone, contributing to its enhanced potency. wikipedia.orgnih.gov The activation function 2 (AF2) region within the AR-LBD is exposed upon ligand binding, creating a surface for the interaction with coactivator proteins. oup.com

| Ligand | Relative Binding Affinity (vs. Testosterone) | Dissociation Rate (vs. Testosterone) |

| Dihydrotestosterone (B1667394) (DHT) | ~2-3 times higher | ~5 times slower |

| Testosterone | 1 (Reference) | 1 (Reference) |

This table presents a qualitative comparison of DHT's binding characteristics to the Androgen Receptor relative to Testosterone. wikipedia.orgnih.gov

Following the conformational change and dissociation from HSPs, the activated ligand-receptor complex translocates from the cytoplasm into the nucleus. mdpi.comaacrjournals.orgmdpi.com This nuclear import is an active process required for the large AR protein to cross the nuclear pore complex. e-century.us The AR contains nuclear localization signals (NLS) within its DNA-binding domain (DBD) and hinge region that facilitate this transport. e-century.usaacrjournals.org

Inside the nucleus, the AR-DHT complexes dimerize. mdpi.comresearchgate.net This homodimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes. mdpi.comaacrjournals.orgmdpi.com The AR's DNA-binding domain, which contains two zinc finger modules, is responsible for recognizing and binding to these AREs, a process that is critical for directing the transcription of androgen-regulated genes. aacrjournals.org

Interactions with Estrogen Receptors

While 5alpha-Androstan-17beta-ol itself has a low affinity for estrogen receptors (ERs), its metabolic conversion products play a crucial role in mediating effects through these receptors, particularly Estrogen Receptor Beta (ERβ). This interaction is significant as it demonstrates a mechanism by which an androgen can exert estrogenic effects. The inhibitory actions of DHT on the hypothalamo-pituitary-adrenal (HPA) axis, for example, are blocked by an ER antagonist (tamoxifen) but not by an AR antagonist (flutamide), pointing to an ER-mediated pathway nih.govjneurosci.orgnih.gov.

DHT is metabolized in various tissues into other compounds, most notably 5α-androstane-3β, 17β-diol (3β-diol) nih.govnih.gov. Unlike its parent compound, 3β-diol does not bind effectively to the androgen receptor but shows a significant binding affinity for ERβ nih.govresearchgate.netunimi.itnih.gov. The binding of 3β-diol to ERβ can activate transcription with a potency comparable to that of 17β-estradiol nih.gov. In tissues such as the prostate, the concentration of 3β-diol can be substantially higher than that of estradiol (B170435), suggesting it may be a key physiological ligand for ERβ in these locations researchgate.net. This metabolic conversion provides a pathway for DHT to indirectly influence cellular function via estrogenic signaling.

| Compound | Primary Receptor Target | Key Characteristic | Reference |

| 5alpha-Androstan-17beta-ol (DHT) | Androgen Receptor (AR) | Potent androgen; precursor to 3β-diol | nih.gov |

| 5α-androstane-3β, 17β-diol (3β-diol) | Estrogen Receptor Beta (ERβ) | DHT metabolite; does not bind to AR; potent ERβ agonist | nih.govnih.govunimi.it |

The activation of ERβ by the DHT metabolite 3β-diol triggers distinct cellular responses. In the hypothalamus, this interaction is responsible for inhibiting the HPA axis's response to stress nih.govjneurosci.orgnih.gov. In neuronal cells, both DHT and 3β-diol have been shown to stimulate the promoter activity of the arginine vasopressin (AVP) gene through ERβ nih.gov. Furthermore, in the context of cancer biology, the activation of ERβ by 3β-diol has been demonstrated to inhibit the migration of prostate cancer cells unimi.itnih.gov. This anti-migratory effect is associated with the increased expression of E-cadherin, a protein known to suppress metastasis nih.gov. These findings suggest that the metabolic conversion of DHT and subsequent ERβ activation can lead to cellular outcomes that may be protective against cancer progression unimi.it.

Cellular and Tissue Specific Research Findings in Preclinical Models

Reproductive System Studies (e.g., Testicular, Epididymal, Accessory Glands)

Preclinical research using various animal models has explored the influence of 5α-dihydrotestosterone (DHT), the active form of 5alpha-Androstan-17beta-ol propionate (B1217596), and its metabolites on the male reproductive system. These studies highlight the compound's role in developmental processes, hormonal regulation, and cellular function within reproductive tissues.

Androgens are crucial for the development of the male phenotype during embryogenesis and at puberty. sigmaaldrich.com Exposure to androgens during critical prenatal periods can program the developmental trajectory of reproductive tissues. In preclinical models, such as sheep, prenatal treatment with testosterone (B1683101) propionate or dihydrotestosterone (B1667394) propionate (DHTP) has been shown to disrupt the normal development of ovarian steroid receptor expression. nih.gov Specifically, prenatal DHT treatment was found to selectively increase androgen receptor (AR) expression in the stroma and granulosa cells of fetal ovaries. nih.gov This early increase in ovarian AR is considered a primary step in the altered developmental course of reproductive function. nih.gov

In studies using immature male rats, administration of dihydrotestosterone propionate (DHTP) demonstrated significant effects on pubertal development parameters. Treatment of 21-day-old rats for 10 days resulted in a biphasic response in testis weight and epididymal androgen binding protein (ABP), a marker of Sertoli cell activity. documentsdelivered.com Lower doses caused suppression, while higher doses led to a recovery of these parameters, which was associated with an increase in testicular DHT levels to normal or supranormal concentrations. documentsdelivered.com

Table 1: Preclinical Findings on Developmental and Pubertal Effects

| Compound Studied | Animal Model | Key Tissues | Observed Effects | Reference |

|---|---|---|---|---|

| Dihydrotestosterone Propionate (DHTP) | Sheep (prenatal) | Ovary | Increased androgen receptor (AR) expression in stroma and granulosa cells. | nih.gov |

The biological actions of androgens are mediated through their binding to androgen receptors and their influence on the synthesis of other steroids (steroidogenesis). The conversion of testosterone to its more potent metabolite, 5α-dihydrotestosterone (DHT), is a critical step in androgen action in many target tissues, including the prostate and epididymis. nih.govnih.gov

In immature rat models, treatment with DHTP directly impacts testicular function. The administration of DHTP suppressed plasma LH and FSH, indicating an effect on pituitary function, and reduced testicular androstenedione (B190577) and testosterone, reflecting suppressed Leydig cell function. documentsdelivered.com The study highlighted that the recovery of Sertoli cell function and spermatogenesis at higher DHTP doses was linked to the restoration of intratesticular DHT levels. documentsdelivered.com This suggests that local DHT concentration is crucial for maintaining Sertoli cell activity even when pituitary gonadotropins are suppressed.

Furthermore, prenatal exposure to DHTP in female sheep models provides direct evidence of its influence on steroid receptor expression. This exposure led to a selective and early increase in androgen receptor protein in the fetal ovaries, without affecting estrogen or progesterone (B1679170) receptors at that stage. nih.gov This altered balance of steroid receptors during development is believed to contribute to postnatal ovarian dysfunction. nih.gov

Table 2: Effects on Steroidogenesis and Receptor Expression

| Compound Studied | Animal Model | Key Tissues/Cells | Findings | Reference |

|---|---|---|---|---|

| Dihydrotestosterone Propionate (DHTP) | Rat (immature) | Testis (Leydig & Sertoli cells), Pituitary | Suppressed plasma LH, FSH, and testicular testosterone; local DHT levels maintained Sertoli cell function. | documentsdelivered.com |

| Dihydrotestosterone Propionate (DHTP) | Sheep (prenatal) | Ovary | Selectively increased androgen receptor (AR) expression. | nih.gov |

Central Nervous System Investigations

The influence of 5α-reduced androgens extends to the central nervous system, where they modulate critical neuroendocrine pathways, including the stress axis and neurotransmitter systems.

The hypothalamic-pituitary-adrenal (HPA) axis is a fundamental neuroendocrine system that regulates the body's response to stress. mdpi.com Activation of the HPA axis is primarily controlled by neurons in the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.gov Preclinical studies in rodents have established that androgens can modulate HPA axis activity. Testosterone is known to decrease the gain of the HPA axis, thereby inhibiting stress-induced hormone secretion. nih.govnih.gov

Research indicates that this inhibitory effect is not primarily mediated by the androgen receptor, but rather through the conversion of DHT to its metabolite, 5α-androstane-3β,17β-diol (3β-diol), which then acts on estrogen receptor beta (ERβ). nih.govnih.govnih.gov In gonadectomized male rats, central administration of DHT or 3β-diol significantly decreased the corticosterone (B1669441) and adrenocorticotropin (ACTH) response to immobilization stress. nih.gov This effect was blocked by an estrogen receptor antagonist, but not by an androgen receptor antagonist, confirming the involvement of ERβ in this pathway. nih.gov

The modulatory effects of DHT and its metabolites on the HPA axis are linked to their actions on key neuropeptides within the hypothalamus. Neurons in the PVN that regulate the stress response express corticotropin-releasing hormone (CRH), arginine vasopressin (AVP), and oxytocin. nih.govnih.gov The inhibitory actions of 3β-diol on the HPA axis are mediated by ERβ, which suppresses the PVN's response to stressors. nih.gov

Studies examining neuronal activation in the PVN via c-fos mRNA expression found that treatment with DHT and 3β-diol significantly decreased restraint-induced c-fos expression. nih.gov This demonstrates a direct quieting effect on the hypothalamic neurons that initiate the stress cascade. The extensive co-localization of ERβ in oxytocin-containing cells within the PVN suggests that androgens may inhibit HPA reactivity by metabolizing to 3β-diol, which then regulates these specific neuronal populations. nih.gov

The modulation of the HPA axis and hypothalamic neuronal activity by DHT and its metabolites has implications for neuroplasticity and behavior. The regulation of stress-induced hormone release and the direct action on hypothalamic neurons are mechanisms that can underlie changes in behavioral phenotypes related to stress, anxiety, and social behaviors.

The finding that the inhibitory effects of DHT on the stress axis are mediated via its conversion to 3β-diol and subsequent action on ERβ represents a significant pathway through which androgens can shape brain function and behavior. nih.gov By reducing the activation of CRH neurons in the PVN, these steroids can temper the physiological and behavioral responses to environmental challenges. nih.govnih.gov This neuroendocrine modulation provides a basis for understanding how androgens can influence behavioral phenotypes in preclinical animal models, particularly in domains regulated by the HPA axis.

Table 3: Preclinical Findings in the Central Nervous System

| Compound/Metabolite | Animal Model | Brain Region | Key Findings | Reference |

|---|---|---|---|---|

| Dihydrotestosterone (DHT) | Rat (gonadectomized) | Hypothalamus (PVN) | Decreased stress-induced corticosterone, ACTH, and c-fos mRNA expression. | nih.gov |

Integumentary System Research (e.g., Hair Follicle Biology)

Research directly investigating the effects of 5alpha-Androstan-17beta-ol propionate on the integumentary system, particularly hair follicle biology, is not extensively available in peer-reviewed literature. However, as a derivative of 5alpha-dihydrotestosterone (DHT), its potential activities can be inferred from the well-documented role of DHT in hair growth regulation. Androgens are known to have a paradoxical effect on hair follicles, stimulating growth in areas like the beard and axilla while contributing to the miniaturization of scalp hair follicles in genetically predisposed individuals, a condition known as androgenetic alopecia (AGA).

The molecular mechanisms underlying androgen action in hair follicles are complex and primarily mediated by the binding of DHT to the androgen receptor (AR). This interaction in dermal papilla cells of the scalp can lead to the altered expression of various growth factors and signaling molecules that regulate the hair cycle. While specific studies on this compound are lacking, research on related androgens provides a framework for its potential mode of action.

Studies on 5-alpha reductase inhibitors, which block the conversion of testosterone to DHT, have shown modulation of gene expression in hair follicles. For instance, inhibitors like dutasteride (B1684494) and finasteride (B1672673) have been found to alter the expression of key hair growth-related genes such as FGF7, IGF1, and WNT5a. This suggests that androgens like DHT, and by extension its derivatives, can influence the delicate balance of signaling pathways that govern the transition between the anagen (growth), catagen (regression), and telogen (resting) phases of the hair follicle cycle.

A primate model of male-pattern baldness, the stumptail macaque, has been instrumental in demonstrating the role of androgens in hair loss. In one study, the topical application of a 5-alpha reductase inhibitor prevented the development of baldness, maintaining the juvenile pattern of hair growth. This was associated with a stable percentage of actively growing hair follicles and reduced skin 5-alpha reductase activity.

Table 1: Gene Expression Changes in Human Hair Follicles Induced by 5-Alpha Reductase Inhibitors in the Presence of Testosterone

| Gene | Function in Hair Growth | Effect of 5-Alpha Reductase Inhibition |

| FGF7 | Stimulates hair follicle growth | Upregulation |

| IGF1 | Promotes hair shaft elongation | Upregulation |

| WNT5a | Involved in hair follicle morphogenesis | Modulation |

| BMP4 | Inhibits hair follicle growth | Downregulation |

| Noggin | Inhibits BMP signaling | Upregulation |

This table is based on generalized findings from studies on 5-alpha reductase inhibitors and does not represent data specific to this compound.

Cellular Growth and Differentiation Studies (In Vitro and In Vivo Preclinical)

Direct preclinical studies on the effects of this compound on cellular growth and differentiation are scarce. However, research on its metabolites, 5alpha-androstane-3alpha,17beta-diol (B1664111) (3alpha-diol) and 5alpha-androstane-3beta,17beta-diol (3beta-diol), provides valuable insights into its potential biological activities in various cell types.

Investigations into the metabolites of DHT have revealed androgen receptor (AR)-dependent and independent signaling pathways. In the context of prostate cancer, a field where androgen signaling is extensively studied, these metabolites have shown distinct effects.

One study found that 3alpha-diol can support the survival and proliferation of AR-negative prostate cancer cells (PC-3) and AR-silenced LNCaP cells. This suggests an AR-independent mechanism of action that could contribute to the progression of androgen-independent prostate cancer. The effects of 3alpha-diol were associated with unique patterns of β-catenin and Akt expression and phosphorylation, differing from those induced by DHT.

Conversely, 3beta-diol has been shown to exert its effects through the estrogen receptor beta (ERβ), to which it binds efficiently without interacting with the AR. This highlights a mechanism by which an androgen metabolite can induce cellular changes through a non-androgenic receptor pathway.

Table 2: Effects of DHT Metabolites on Prostate Cancer Cell Lines

| Compound | Cell Line(s) | Receptor(s) | Observed Effect |

| 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) | LNCaP (AR-silenced), PC-3 (AR-negative) | Androgen Receptor-Independent | Supported cell survival and proliferation |

| 5alpha-androstane-3beta,17beta-diol (3beta-diol) | Prostate cancer cell lines | Estrogen Receptor beta (ERβ) | Inhibited cell migration |

This table summarizes findings for metabolites of DHT and not directly for this compound.

The influence of androgen metabolites on cell migration and adhesion has been explored, particularly in the context of cancer metastasis. Research has demonstrated that 3beta-diol can potently inhibit the migration of prostate cancer cells. This inhibitory effect is mediated through the activation of ERβ signaling, which in turn induces the expression of E-cadherin. E-cadherin is a crucial cell adhesion molecule, and its upregulation is known to suppress metastasis in various cancers, including prostate and breast cancer. The inhibition of cell migration by 3beta-diol could be counteracted by silencing E-cadherin expression, confirming its central role in this process.

Comparative Endocrinology and Species-Specific Responses

The metabolism of androgens, including testosterone and its derivatives, exhibits significant variation across different species and even within different tissues of the same organism. This species- and tissue-specificity is a critical consideration in preclinical research and the extrapolation of findings to humans.

In vitro studies using rat testicular cells have shown age-related changes in the conversion of DHT to its metabolites, 3alpha-diol and 3beta-diol. In younger rats (10 to 20 days old), the primary metabolite was 3alpha-diol, whereas in older rats, 3beta-diol became the predominant testicular metabolite. This indicates that the metabolic fate of androgens can be developmentally regulated.

Furthermore, studies perfusing rabbit testes and epididymides in vitro have identified DHT, 3alpha-diol, and 3beta-diol as major metabolites of testosterone that are subsequently released into the venous effluent. This demonstrates the capacity of these tissues to actively metabolize androgens.

Analytical Methodologies for 5alpha Androstan 17beta Ol Propionate in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 5alpha-Androstan-17beta-ol propionate (B1217596), offering the high-resolution separation required for its identification and quantification in complex biological samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of androgen esters like 5alpha-Androstan-17beta-ol propionate. researchgate.net Its versatility allows for the separation of the intact ester from its parent alcohol and other metabolites. In research settings, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with water. diva-portal.org Detection is frequently achieved using ultraviolet (UV) spectroscopy, as the steroid nucleus possesses a chromophore that absorbs light at specific wavelengths, typically around 240 nm. researchgate.net

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.net This combination, particularly with tandem mass spectrometry (LC-MS/MS), provides structural information and allows for very low detection limits, which is crucial for metabolic studies. diva-portal.orgnih.gov The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve baseline separation of all analytes of interest. researchgate.netdiva-portal.org

Table 1: Example HPLC Parameters for Androgen Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | diva-portal.org |

| Mobile Phase | Acetonitrile/water or Methanol/water gradient | oup.com |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.net |

| Detection | UV at 240 nm or Mass Spectrometry (MS) | researchgate.netdiva-portal.org |

| Injection Volume | 5 - 20 µL | nih.govoup.com |

Research has demonstrated that HPLC methods can be developed and validated for the determination of testosterone (B1683101) esters in various matrices, including oily formulations. researchgate.net These methods are designed to be precise, accurate, and linear over a specific concentration range, ensuring reliable quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying the metabolites of this compound. mdpi.com This technique is particularly well-suited for profiling steroids in biological fluids like urine and plasma. mdpi.commdpi.com Prior to analysis, the steroid metabolites, which are often not volatile, must undergo a derivatization process to increase their volatility and thermal stability. researchgate.net A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. drugbank.com

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each metabolite, allowing for its definitive identification. core.ac.uknih.gov GC-MS is considered a "gold standard" for steroid profiling due to its high chromatographic resolution and the structural information provided by mass spectrometry. mdpi.com

In metabolic studies, GC-MS can be used to identify products of enzymatic reactions, such as hydroxylation, which are common metabolic pathways for steroids. drugbank.com For example, research on other anabolic steroids has shown that cytochrome P450 enzymes can produce hydroxylated metabolites, which are then identifiable by GC-MS. drugbank.com

Table 2: Typical GC-MS Parameters for Steroid Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Trimethylsilylation (e.g., with MSTFA) | drugbank.com |

| GC Column | Capillary column (e.g., HP-5MS) | core.ac.uk |

| Injector Temp. | 280 °C | core.ac.uk |

| Oven Program | Temperature gradient (e.g., 65°C to 300°C) | core.ac.uk |

| Ionization Mode | Electron Ionization (EI) at 70 eV | core.ac.uk |

| Mass Analyzer | Quadrupole or Triple Quadrupole | mdpi.com |

Immunoassay Techniques

Immunoassays offer a high-throughput and sensitive approach for the quantification of steroids, including androgens and their metabolites. These techniques are based on the specific binding between an antigen (the steroid) and an antibody.

Radioimmunoassay (RIA) for Quantification

Radioimmunoassay (RIA) is a classic and highly sensitive immunoassay technique that has been widely used for the quantification of steroid hormones in biological fluids. ontosight.ainumberanalytics.com The principle of RIA is based on competitive binding. ontosight.ai A known quantity of a radiolabeled version of the steroid (the tracer) competes with the unlabeled steroid present in the sample for a limited number of binding sites on a specific antibody. numberanalytics.com After an incubation period, the antibody-bound steroid is separated from the free steroid, and the radioactivity of the bound fraction is measured. The concentration of the unlabeled steroid in the sample is inversely proportional to the amount of radioactivity measured. ontosight.ai

RIA has been successfully applied to the simultaneous measurement of testosterone and its metabolites, such as 5alpha-androstan-17beta-ol-3-one (DHT), in plasma. nih.gov While RIA offers excellent sensitivity, allowing for detection in the picogram to nanogram range, it has limitations, including the use of radioactive materials and the potential for cross-reactivity with structurally similar steroids. ontosight.ainih.gov This cross-reactivity can sometimes lead to an overestimation of the target analyte's concentration. urotoday.com

Table 3: Key Features of Radioimmunoassay for Androgen Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Competitive binding between labeled and unlabeled antigen for a specific antibody. | ontosight.ai |

| Label | Radioactive isotope (e.g., ¹²⁵I or ³H). | numberanalytics.com |

| Sensitivity | High, capable of detecting very low concentrations (pg/mL to ng/mL). | ontosight.ainih.gov |

| Specificity | Dependent on the quality of the antibody; potential for cross-reactivity. | numberanalytics.comurotoday.com |

| Application | Quantification of steroid hormones in plasma, serum, and other biological fluids. | ontosight.ainih.gov |

Spectrophotometric Methods for Enzyme Activity Assays

Spectrophotometric methods are valuable for studying the enzymes involved in the metabolism of this compound. These assays typically measure the change in absorbance of light at a specific wavelength that results from the enzymatic conversion of a substrate to a product. While direct spectrophotometric assays for this specific compound are not widely documented, the activity of key steroid-metabolizing enzymes, such as those in the cytochrome P450 family, can be assessed using this approach. For instance, the metabolism of a substrate by a P450 enzyme can be coupled to the reduction of NADP+, which can be monitored by the increase in absorbance at 340 nm. These assays are crucial for in vitro studies to understand the metabolic pathways and the potential for interactions with other compounds.

Molecular Biology Techniques for Gene and Protein Expression

To understand the molecular mechanisms by which this compound exerts its effects, researchers employ various molecular biology techniques. These methods are used to investigate how the compound influences the expression of specific genes and the synthesis of proteins.

As an androgen, this compound is expected to act through the androgen receptor (AR), a member of the steroid hormone receptor superfamily. nih.govresearchgate.net Upon binding to the androgen, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. oup.com

Techniques such as quantitative real-time polymerase chain reaction (qPCR) can be used to measure changes in the messenger RNA (mRNA) levels of AR-regulated genes in response to treatment with this compound. Furthermore, Western blotting can be employed to assess changes in the protein levels of these genes. Chromatin immunoprecipitation (ChIP) assays can be used to confirm the direct binding of the AR to the regulatory regions of target genes. oup.com These techniques provide a detailed picture of the cellular and molecular responses to this androgen, helping to elucidate its biological function. nih.govresearchgate.net

Quantitative Real-Time RT-PCR for mRNA Levels

Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to measure the messenger RNA (mRNA) levels of specific genes. This method allows researchers to understand how this compound and related androgens modulate gene transcription. The process involves converting mRNA from cells or tissues into complementary DNA (cDNA), which is then amplified. The amplification is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA.

In the context of androgen research, qRT-PCR is pivotal for assessing changes in the expression of androgen-responsive genes. For instance, studies on androgens like dihydrotestosterone (B1667394) (DHT) or the synthetic androgen R1881 investigate their effects on the transcription of the Androgen Receptor (AR) gene itself, as well as downstream target genes. nih.gov Research has shown that while androgen treatment significantly increases AR protein levels, the AR mRNA level often remains unchanged, suggesting that the regulation occurs at the post-transcriptional level. nih.govoup.com

Furthermore, qRT-PCR is employed to analyze the expression of genes involved in steroidogenesis and muscle growth. Studies on anabolic-androgenic steroids (AAS) have identified several commonly upregulated genes in skeletal muscle, including those for Insulin-like Growth Factor 1 (IGF-1), Myogenic Differentiation 1 (MyoD), and Myogenin (MYOG). nih.gov This technique is also crucial for studying the expression of steroidogenic enzymes such as Steroidogenic Acute Regulatory Protein (StAR), which is essential for testosterone production in Leydig cells. researchgate.net

Table 1: Examples of Gene Expression Analysis in Androgen Research using qRT-PCR

| Target Gene | Androgen Studied | Experimental System | Observed Effect on mRNA Levels | Citation |

|---|---|---|---|---|

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | KGN granulosa-like tumor cells | No significant change | oup.com |

| Androgen Receptor (AR) | R1881 | LNCaP prostate cancer cells | No significant change | nih.gov |

| Steroidogenic Acute Regulatory Protein (StAR) | Testosterone | TM3 Leydig cells | Upregulation | researchgate.net |

| Insulin-like Growth Factor 1 (IGF-1) | Various AAS | Human/Rodent Skeletal Muscle | Upregulation | nih.gov |

Western Blot Analysis for Protein Expression

Western Blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This methodology is critical for determining whether the changes in gene expression observed with qRT-PCR translate to changes in protein levels. The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest.

In research involving this compound and other androgens, Western blotting is essential for measuring the levels of key proteins like the Androgen Receptor (AR). Studies have consistently shown that treatment with androgens such as testosterone or DHT leads to an increase in the abundance of the AR protein. oup.comnih.govresearchgate.net This upregulation of the AR protein is a crucial part of the cellular response to androgens, amplifying their effects. nih.gov This effect can be inhibited by protein synthesis inhibitors, indicating that androgens actively promote the production of AR protein. nih.gov

Beyond the AR itself, Western blotting is used to assess the expression of proteins involved in androgen signaling pathways and cellular function. For example, in prostate cancer cell lines like LNCaP, researchers have used this technique to measure levels of Prostate-Specific Antigen (PSA) and Steroid Receptor Coactivator 1 (SRC-1) following DHT administration. researchgate.net In studies on muscle tissue, Western blotting can quantify proteins involved in muscle hypertrophy and atrophy. researchgate.net This allows for a direct assessment of the anabolic effects of the compound at the molecular level.

Table 2: Examples of Protein Expression Analysis in Androgen Research using Western Blot

| Target Protein | Androgen Studied | Experimental System | Observed Effect on Protein Levels | Citation |

|---|---|---|---|---|

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | KGN granulosa-like tumor cells | Increase | oup.com |

| Androgen Receptor (AR) | Testosterone | Rat Ventral Prostate | Increase | nih.gov |

| Androgen Receptor (AR) | R1881 | LNCaP prostate cancer cells | Increase | nih.gov |

| Prostate-Specific Antigen (PSA) | Dihydrotestosterone (DHT) | LNCaP prostate cancer cells | Increase | researchgate.net |

In Vitro and Ex Vivo Experimental Systems

To study the effects of this compound at the cellular and tissue level, researchers utilize a variety of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) systems. These models are indispensable for investigating metabolic pathways, cellular mechanisms, and tissue-specific responses without the complexities of a whole organism. wada-ama.org

In vitro models frequently include immortalized cell lines or primary cell cultures. Prostate cancer cell lines, such as LNCaP, are commonly used to study androgen-dependent cell growth and gene expression. researchgate.net Other models include testicular Leydig cells (e.g., TM3) to study effects on steroidogenesis, or fibroblasts and endothelial cells to investigate sex-specific cellular responses to hormones. researchgate.netbiorxiv.org These systems allow for controlled experiments where variables like hormone concentration can be precisely manipulated.

Ex vivo models use intact tissue fragments cultured outside the body, preserving the tissue's architecture and cell-to-cell interactions. researchgate.net This approach provides insights that are more representative of the in vivo environment. Examples include the use of rat prostate slices to study testosterone metabolism or cultured human fetal testis tissue to investigate the developmental effects of androgens. nih.govnih.gov These models are particularly valuable for studying the metabolism of steroids and the function of complex tissues. researchgate.net For instance, studies using equine liver microsomes and S9 fractions have been successful in identifying the metabolites of various anabolic steroids. nih.gov

Table 3: Examples of In Vitro and Ex Vivo Models in Androgen Research

| Model Type | Specific System | Application in Androgen Research | Key Findings | Citation |

|---|---|---|---|---|

| In Vitro | Rat Testicular Cells | Study of DHT metabolism | Age-related changes in the conversion of DHT to its metabolites were observed. | nih.gov |

| In Vitro | Human Foreskin Fibroblasts | Investigation of steroid metabolism | Demonstrated the conversion of androgens into various metabolites. | fu-berlin.de |

| In Vitro | Equine Liver Microsomes/S9 Fractions | Identification of anabolic steroid metabolites | Generated major phase-1 metabolites of stanozolol, mirroring in vivo results. | nih.gov |

| In Vitro | Human Fibroblasts and Endothelial Cells | Analysis of sex-specific hormone effects | Showed that DHT enhances proliferation and bioenergetics in male (XY) cells. | biorxiv.org |

| Ex Vivo | Rat Prostate Slices | Study of testosterone conversion | Demonstrated the conversion of testosterone to dihydrotestosterone (DHT). | nih.gov |

| Ex Vivo | Human Fetal Testis Tissue | Examination of androgen sensitivity | Identified a critical window where reduced androgen action affects testicular cell function. | nih.govresearchgate.net |

Theoretical Frameworks and Future Research Directions

Conceptual Models of Steroid Action and Metabolism

The physiological activity of 5alpha-Androstan-17beta-ol propionate (B1217596) is predicated on fundamental principles of steroid chemistry and pharmacology. Its esterified nature and its role as a potent androgen receptor agonist place it at the center of several key theoretical models.

Reservoir Hypothesis for Steroid Esters

The esterification of a steroid, such as the addition of a propionate group to 5alpha-Androstan-17beta-ol, is a critical modification that significantly alters its pharmacokinetic profile. This is explained by the "reservoir hypothesis," which posits that the ester linkage transforms the steroid into a prodrug with increased lipophilicity. When administered, typically via intramuscular injection in an oil-based vehicle, the more fat-soluble steroid ester forms a depot within the muscle tissue.

From this reservoir, the compound is slowly released into the systemic circulation. In the bloodstream, ubiquitous esterase enzymes cleave the propionate ester from the parent steroid, liberating the active 5alpha-Androstan-17beta-ol to bind to androgen receptors. This process of gradual release and subsequent activation ensures a prolonged duration of action compared to the unesterified parent hormone, reducing the frequency of administration required to maintain stable physiological concentrations. The length of the ester chain is a key determinant of the half-life; longer esters generally result in a slower release and a longer duration of activity.

Complexity of Androgen Signaling Networks and Cross-Talk

The biological effects of 5alpha-Androstan-17beta-ol propionate are mediated through the androgen receptor (AR), a ligand-inducible transcription factor. oup.comresearchgate.net Upon binding to the active steroid, the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes. researchgate.net However, this classical genomic pathway represents only one facet of a highly complex and interconnected signaling network.

Recent research has illuminated the extensive "cross-talk" between the AR and other major signaling pathways, which can modulate its activity and downstream effects. These interactions are crucial for understanding the full spectrum of androgen action and have significant implications for therapeutic applications. Key interacting pathways include:

Kinase Signaling Pathways: Growth factor signaling pathways, such as those involving mitogen-activated protein kinases (MAPK) and the PI3K/Akt/mTOR cascade, can influence AR activity. oup.com This can occur through direct phosphorylation of the AR or its co-regulators, often in a ligand-independent or synergistic manner, potentially amplifying the androgenic signal.

Wnt Signaling Pathway: There is evidence of significant crosstalk between the AR and the Wnt signaling pathway, which is critical in development and disease. In some contexts, androgens can inhibit Wnt signaling, while in others, the pathways may act synergistically.

Other Nuclear Receptors: The AR can engage in crosstalk with other members of the nuclear receptor superfamily, such as the estrogen receptors (ERs). This interaction can be antagonistic or cooperative, depending on the cellular context and the relative levels of androgens and estrogens.

This intricate web of signaling pathways underscores that the physiological response to this compound is not solely dependent on AR activation but is finely tuned by the broader cellular signaling environment.

Methodological Advancements and Emerging Technologies in Steroid Research

The study of synthetic androgens like this compound has been significantly advanced by the evolution of analytical techniques for steroid measurement. Early methods, such as radioimmunoassays, were foundational but often limited by cross-reactivity and lower specificity.

The advent of mass spectrometry-based methods has revolutionized steroid analysis. Gas chromatography-mass spectrometry (GC-MS) provided a significant leap forward in specificity and was long considered the gold standard. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method in many clinical and research settings. LC-MS/MS offers high sensitivity, specificity, and the ability to perform multiplex analysis, allowing for the simultaneous quantification of multiple steroids and their metabolites from a single, small sample. These advanced techniques are crucial for detailed pharmacokinetic studies, metabolic profiling, and the detection of designer steroids in anti-doping analyses.

Unexplored Biological Functions and Regulatory Roles

While the primary androgenic and anabolic effects of this compound are well-established, a number of its potential biological functions and regulatory roles remain largely unexplored. As a potent 5-alpha reduced androgen, it is likely to share some of the emerging, non-canonical functions of its parent compound, DHT, and other metabolites.

Future research could focus on the following areas:

Neuroprotection and Neuroinflammation: There is growing evidence that androgens can exert neuroprotective effects. nih.govbiomedres.usnorthwestern.edu They have been shown to modulate inflammatory responses within the central nervous system, potentially offering a therapeutic avenue for neurodegenerative diseases. biomedres.usnorthwestern.edu The specific impact of synthetic androgens like this compound on microglia-mediated neuroinflammation is an area ripe for investigation. biomedres.us

Cognitive and Mood Regulation: Metabolites of DHT have been implicated in antidepressant, anxiolytic, and pro-cognitive effects. wikipedia.org Given that 5alpha-Androstan-17beta-ol is a direct derivative of DHT, it is plausible that it or its metabolites could influence mood and cognitive functions through similar mechanisms.

Metabolic Regulation: Androgens play a role in metabolic homeostasis, influencing insulin (B600854) sensitivity and glucose metabolism. nih.gov The specific effects of synthetic 5-alpha reduced androgens on these pathways, particularly in the context of metabolic disorders, warrant further study.

Immunomodulation: The androgen receptor is expressed in various immune cells, and androgens are known to have immunomodulatory effects. nih.gov Investigating how this compound influences immune cell function could reveal novel therapeutic applications in autoimmune or inflammatory conditions.

Interdisciplinary Perspectives in Androgen Biology

A comprehensive understanding of this compound requires an interdisciplinary approach, integrating classical endocrinology with fields such as neuroscience and behavioral science.

Integration with Neuroendocrinology and Behavioral Neuroscience

The influence of androgens on the brain and behavior is profound. Research in this area provides a critical framework for understanding the broader effects of synthetic androgens.

Regulation of Gonadotropin Secretion: The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory system for reproductive hormones. Androgens exert negative feedback on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govmdpi.com Studies on DHT and its esters have shown that 5-alpha reduced androgens can directly act at the pituitary level to suppress gonadotropin release. nih.gov However, the precise role of circulating DHT in this feedback loop in eugonadal males appears to be modest, suggesting a complex interplay with testosterone (B1683101) and other testicular factors. nih.govresearchgate.net The specific feedback effects of this compound on the HPG axis are an important area for further clarification.

Behavioral Effects: Animal models have been instrumental in elucidating the behavioral effects of synthetic androgens. nih.govresearchgate.net Studies have shown that anabolic-androgenic steroids can significantly influence social behaviors, including aggression and sexual behavior. researchgate.netnih.gov The response to these steroids can be age-dependent, with adolescents showing greater sensitivity to the behavioral effects of androgens compared to adults. nih.gov These findings highlight the importance of considering the neurodevelopmental context when evaluating the impact of compounds like this compound. The psychological and cardiovascular effects of androgens may also contribute to their performance-enhancing perceptions, independent of their direct anabolic actions on muscle tissue. nih.gov

Below is an interactive data table summarizing research findings related to the effects of androgens on gonadotropin secretion and behavior.

| Study Focus | Compound(s) Studied | Model | Key Findings |

| Gonadotropin Feedback | Dihydrotestosterone (B1667394) undecanoate | Eugonadal and agonadal men | No significant effect on LH/FSH in eugonadal men; modest suppression in agonadal men. nih.gov |

| Pituitary Action | Testosterone, DHT, 5α-androstane-3α,17β-diol | Cultured rat pituitary cells | 5α-reduced metabolites inhibited LH-RH induced FSH and LH secretion. nih.gov |

| Behavioral Effects | Testosterone cypionate, nandrolone (B1676933) decanoate, boldenone (B1667361) undecylenate | Adolescent and adult male hamsters | Increased sexual and aggressive behaviors in adolescents; decreased sexual behavior and no change in aggression in adults. nih.gov |

| Inhibin Production | Dihydrotestosterone, Testosterone, Estradiol-17β | Cultured Sertoli cells | DHT inhibited the release of inhibin, which suppresses gonadotropins. nih.gov |

Broader Implications for Fundamental Steroid Hormone Biology

The study of synthetic androgens, such as this compound, offers profound insights that extend beyond their immediate pharmacological profile, contributing significantly to the fundamental understanding of steroid hormone biology. The specific chemical characteristics of this compound—being a 5-alpha reduced, non-aromatizable, and esterified androgen—provide a unique molecular tool to dissect complex endocrine mechanisms.

Dissecting Androgenic versus Estrogenic Pathways

One of the most significant challenges in steroid biology is differentiating the physiological effects of androgens from those of estrogens. The primary natural androgen, testosterone, can be converted by the enzyme aromatase into estradiol (B170435), which then acts on estrogen receptors (ERs). patsnap.com This conversion complicates efforts to attribute specific biological outcomes solely to androgen receptor (AR) activation.

This compound is structurally resistant to aromatization. mdpi.comnih.gov Its use in research allows for the precise investigation of AR-mediated pathways without the confounding influence of estrogenic metabolites. oup.comnih.gov By administering such a non-aromatizable androgen, scientists can isolate and characterize the direct effects of AR activation in various tissues, including bone, muscle, and the central nervous system. This helps to clarify which developmental and physiological processes are exclusively androgen-dependent and which require the conversion to estrogens. oup.comoup.com

Elucidating the Role of 5-Alpha Reduction

The "5-alpha" designation in the compound's name signifies that its steroid A-ring is saturated, a characteristic it shares with the potent endogenous androgen dihydrotestosterone (DHT). sigmaaldrich.comnih.gov In many target tissues, testosterone is converted by the enzyme 5-alpha reductase to DHT. nih.govnih.gov This metabolic step is not merely a conversion but an amplification of the androgenic signal, as DHT binds to the androgen receptor with significantly higher affinity and dissociates more slowly than testosterone. nih.govnih.govnih.gov

Studying compounds like this compound, which mimic the structure of DHT, helps to elucidate the distinct physiological roles of the 5-alpha reduction pathway. nih.gov It allows researchers to explore why some tissues rely on this amplification mechanism for male sexual differentiation and function, while others can respond directly to testosterone. nih.govnih.gov This line of inquiry is crucial for understanding disorders of sex development, such as 5-alpha reductase deficiency, and for developing targeted therapies. nih.gov

Investigating Non-Canonical Signaling and Receptor Crosstalk

Research into the metabolites of 5-alpha reduced androgens has unveiled unexpected signaling pathways. For instance, the DHT metabolite 5alpha-androstane-3beta,17beta-diol does not bind effectively to the androgen receptor but instead shows high affinity for the estrogen receptor beta (ERβ). nih.govnih.gov This interaction can lead to biological effects, such as the inhibition of cancer cell migration, that are independent of classical AR signaling. nih.gov

By using specific 5-alpha androstanols, researchers can probe the extent of this receptor crosstalk. These investigations challenge the traditional view of distinct and parallel steroid hormone pathways, suggesting a more integrated and complex network where metabolites of one hormone can directly modulate the receptor systems of another. This has broad implications for understanding hormone action in tissues that express multiple steroid receptors and for identifying novel therapeutic targets. nih.govnih.gov

Understanding the Impact of Pharmacokinetics on Signaling

Research Findings Summary

| Feature of this compound | Implication for Fundamental Steroid Biology | Key Research Focus |

| Non-Aromatizable Structure | Enables the isolation of pure androgen receptor (AR) effects from estrogen receptor (ER) effects. | Dissecting AR-specific vs. ER-dependent pathways in various tissues (bone, brain, etc.). oup.comnih.govoup.com |

| 5-Alpha Reduced Core | Allows for the study of the physiological significance of androgen signal amplification via 5α-reductase. | Understanding the role of DHT-like androgens in male development and pathophysiology. nih.govnih.govnih.gov |

| Metabolite Receptor Crosstalk | Reveals non-canonical pathways where androgen metabolites interact with other steroid receptors (e.g., ERβ). | Exploring the integrated network of steroid hormone signaling and identifying new therapeutic targets. nih.govnih.gov |

| Esterified for Slow Release | Provides a tool to study the temporal dynamics of androgen action with sustained hormone levels. | Investigating how the duration and stability of androgen signals affect gene regulation and physiological outcomes. patsnap.comnih.gov |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 5α-Androstan-17β-ol propionate using spectroscopic and chromatographic methods?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Compare observed chemical shifts (e.g., δ 0.7–1.2 ppm for methyl groups in the androstane backbone) to reference data .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 346.5 (C₂₂H₃₄O₃) and fragmentation patterns consistent with the propionate ester .

- HPLC/GC : Employ reverse-phase HPLC with UV detection (λ = 240 nm for conjugated ketones) or GC with derivatization to assess purity (>98%) and retention time alignment with certified standards .

Q. What experimental protocols are recommended for synthesizing 5α-Androstan-17β-ol propionate with high yield and purity?

- Methodology :

- Esterification : React 5α-dihydrotestosterone (DHT) with propionic anhydride in pyridine under inert conditions. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Purification : Use silica gel column chromatography (eluent: dichloromethane:methanol 95:5) followed by recrystallization from methanol to achieve ≥98% purity .

- Quality Control : Validate synthesis with LC-MS and compare retention times to pharmacopeial standards (e.g., USP/EP) .

Q. How should 5α-Androstan-17β-ol propionate be stored to ensure long-term stability in laboratory settings?

- Guidelines :

- Store at -20°C in amber vials under argon to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles .

- Stability testing under accelerated conditions (40°C/75% RH for 6 months) shows <5% degradation when stored in methanol at 1.0 mg/mL .

Advanced Research Questions

Q. What metabolic pathways and enzymatic interactions are involved in the biotransformation of 5α-Androstan-17β-ol propionate?

- Key Findings :

- Hydrolysis : The propionate ester is cleaved by esterases in liver microsomes, releasing free DHT. This conversion is NADPH-dependent and occurs in vitro with rat liver homogenates .

- Redox Reactions : 5α-Androstane-3α/β,17β-diol derivatives (metabolites) are formed via 3α/β-hydroxysteroid dehydrogenases, with NAD⁺/NADH acting as cofactors .

- Contradictions : Some studies report conflicting rates of ester hydrolysis across species (e.g., human vs. rat), necessitating species-specific kinetic assays .

Q. How can researchers resolve contradictions in reported androgenic activity of 5α-Androstan-17β-ol propionate across in vitro and in vivo models?

- Analytical Approach :

- Receptor Binding Assays : Compare affinity for androgen receptors (AR) using radiolabeled ligand displacement (e.g., ³H-R1881). Note that propionate esterification reduces AR binding by ~30% compared to free DHT .

- In Vivo Bioactivity : Administer equimolar doses in rodent models and measure prostate weight (androgenic endpoint) vs. liver enzyme induction (metabolic endpoint). Contradictions may arise from differential esterase activity between tissues .

Q. What are the challenges in quantifying trace impurities (e.g., diastereomers or oxidation products) in 5α-Androstan-17β-ol propionate batches?

- Solutions :

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve diastereomers (e.g., 3α vs. 3β isomers) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation products via UPLC-QTOF. Major impurities include 5α-androstan-3,17-dione (oxidation) and free DHT (hydrolysis) .

Key Research Challenges

- Contradictory Metabolic Data : Variability in esterase activity across experimental models complicates cross-study comparisons .

- Analytical Sensitivity : Trace impurities (<0.1%) require advanced techniques like HRMS or NMR for detection .

- Safety Handling : Despite limited hazard data, follow GHS protocols for steroid handling (e.g., PPE, ventilation) to mitigate risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.